ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Solid-state handling Physical property Formulation

Researchers screening S1PR2 often face confounding esterase activity when using carboxylic acid probes. Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 172264-93-6) solves this as a stable ester prodrug surrogate, enabling cleaner target engagement profiling. - Differentiated pharmacology: The ethyl ester shows reduced apparent S1PR2 activity vs. the carboxylic acid congener, preventing false-positive metabolic readout. - Automation-friendly solid form: N-Benzyl substitution raises the melting point ~15°C above N-unsubstituted analogs, eliminating liquid handling variability. - Reliable synthesis: Produced via a patented, industrially validated route from N-benzyl-N-formylglycine and ethyl propiolate (US5684161).

Molecular Formula C16H19NO2
Molecular Weight 257.333
CAS No. 172264-93-6
Cat. No. B2575481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
CAS172264-93-6
Molecular FormulaC16H19NO2
Molecular Weight257.333
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CC=C2)C
InChIInChI=1S/C16H19NO2/c1-4-19-16(18)15-10-12(2)17(13(15)3)11-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3
InChIKeyXTRWPGXOJALRSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Benzyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylate (CAS 172264-93-6): Procurement & Selection Guide


Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 172264-93-6) is a fully substituted pyrrole-3-carboxylate building block featuring an N-benzyl group and 2,5-dimethyl substitution on the heterocyclic core . The compound serves as a versatile intermediate in medicinal chemistry [1] and has been annotated in public bioassay databases for sphingosine 1-phosphate receptor 2 (S1PR2) screening [2]. Its structural features distinguish it from simpler pyrrole-3-carboxylate analogs in terms of physical form and substitution-dependent receptor interactions [2].

Why Ethyl 1-Benzyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylate Cannot Be Replaced by Generic Analogs


Substitution of the N-benzyl group or the ethyl ester with alternate moieties in the 2,5-dimethyl-1H-pyrrole-3-carboxylate scaffold produces measurable differences in physical form [1] and in vitro target engagement [2]. The presence of the N-benzyl substituent raises the melting point relative to the N-unsubstituted or N-phenyl analogs, converting the compound from a liquid to a solid that can simplify handling and formulation in specific assay workflows [1]. Concurrently, the ethyl ester derivative exhibits lower apparent activity at the S1P2 receptor compared to its carboxylic acid congener, indicating that the ester functionality is not simply interchangeable for biological evaluation [2].

Quantified Differentiation Evidence for Ethyl 1-Benzyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylate


Physical Form: Elevated Melting Point vs. N-Unsubstituted and N-Phenyl Analogs

Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a solid with a predicted melting point of 133°C , whereas the N-unsubstituted analog ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-52-2) melts at 118-119°C [1] and the N-phenyl derivative is typically a liquid at ambient temperature . The 14–15°C elevation in melting point simplifies solid handling and storage relative to low-melting or liquid in-class alternatives.

Solid-state handling Physical property Formulation

S1P2 Receptor Activity: Ethyl Ester vs. Carboxylic Acid Comparator

In a high-throughput screen performed by The Scripps Research Institute Molecular Screening Center (PubChem BioAssay AID 874), the ethyl ester (BDBM41723) exhibited an EC50 > 44,000 nM at human S1PR2 [1], whereas the corresponding carboxylic acid (BDBM41732, CAS 3807-61-2) showed an EC50 > 30,000 nM [2]. The apparent difference suggests that replacing the ethyl ester with a carboxylic acid may enhance apparent activity, although both values indicate low potency at this target.

S1PR2 GPCR screening Structure-activity relationship

Nitrosamine Blocking Equivalence of the N-Benzyl-2,5-dimethylpyrrole Core

In a comparative nitrosation blocking assay, 1-benzyl-2,5-dimethylpyrrole (the core scaffold of the target ester) demonstrated equivalent blocking ability to 2,5-dimethylpyrrole, both of which were ranked 'much greater than' ascorbic acid and several other established blocking agents [1]. This indicates that N-benzylation does not impair the intrinsic nitrosation-blocking capacity of the 2,5-dimethylpyrrole nucleus.

Nitrosamine mitigation Genotoxic impurity control Chemical stability

Synthetic Intermediate: Patented Process for 1-Substituted Pyrrole-3-Carboxylates

US patent US5684161 [1] explicitly describes a process for preparing 1-substituted pyrrole-3-carboxylic acid derivatives, with ethyl 1-benzyl-3-pyrrolecarboxylate serving as a representative example. The method employs N-benzyl-N-formylglycine and ethyl propiolate in a simple, industrially viable procedure, underscoring the compound's role as a key synthetic intermediate for further diversification.

Process chemistry Scalable synthesis Medicinal chemistry

Recommended Application Scenarios for Ethyl 1-Benzyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylate


S1PR2 GPCR Screening Panels Requiring Ester-Functionalized Pyrrole Probes

This ethyl ester is the appropriate choice for S1PR2 screening when an ester prodrug or metabolic liability profile is under investigation, because the carboxylic acid analog shows a different (lower) EC50 value in the same assay [1]. Using the ester avoids conflating esterase-mediated conversion with intrinsic receptor pharmacology.

Solid-Phase Synthesis or Automated Liquid Handlers Requiring Non-Liquid Pyrrole Building Blocks

With a melting point approximately 15°C higher than the N-unsubstituted ethyl ester [1] and a solid form unlike the N-phenyl liquid analog, this compound is easier to weigh precisely and transfer in automated platforms, reducing variability in high-throughput reaction setup.

Nitrosamine Mitigation Studies or Genotoxic Impurity Control in Drug Substance Development

The N-benzyl-2,5-dimethylpyrrole core retains the full nitrosation-blocking efficacy of 2,5-dimethylpyrrole [1], making this ester a useful scaffold in forced degradation or nitrosation stress studies when both blocking capability and ester-dependent solubility are required.

Medicinal Chemistry Diversification via the Patented 1-Substituted Pyrrole-3-Carboxylate Route

As exemplified in US5684161 [1], this compound is a direct product of an industrially validated synthetic process that starts from N-benzyl-N-formylglycine and ethyl propiolate, making it a reliable entry point for libraries of 1,2,5-trisubstituted pyrrole-3-carboxylate derivatives.

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